9-Oxa-1,4-diazaspiro[5.5]undecan-2-one is a complex organic compound that belongs to the class of diazaspiro compounds. This compound features a unique spirocyclic structure that includes both nitrogen and oxygen heteroatoms, contributing to its potential biological activity and utility in medicinal chemistry. The compound's structure is characterized by a spiro linkage between a diaza (two nitrogen atoms) and a carbonyl group, which plays a significant role in its chemical behavior and reactivity.
The synthesis and characterization of 9-oxa-1,4-diazaspiro[5.5]undecan-2-one have been reported in various scientific studies focusing on the development of bioactive compounds with potential therapeutic applications. These studies often explore the biological activity of related compounds, including their interactions with various biological targets.
9-Oxa-1,4-diazaspiro[5.5]undecan-2-one can be classified as:
The synthesis of 9-oxa-1,4-diazaspiro[5.5]undecan-2-one typically involves several key steps:
The synthesis may utilize various reagents and conditions depending on the desired substitutions on the spiro framework. For instance, specific catalysts or solvents can influence the efficiency and yield of the synthesis process.
Key structural data include:
9-Oxa-1,4-diazaspiro[5.5]undecan-2-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as steric hindrance from substituents and the electronic effects imparted by neighboring groups.
The mechanism of action for 9-oxa-1,4-diazaspiro[5.5]undecan-2-one primarily involves its interaction with biological targets such as enzymes or receptors:
Studies have shown that derivatives of this compound can display significant biological activities, such as inhibition of certain receptors or enzymes involved in disease processes.
Key physical properties include:
Relevant chemical properties include:
9-Oxa-1,4-diazaspiro[5.5]undecan-2-one has potential applications in various fields:
The systematic name 9-oxa-1,4-diazaspiro[5.5]undecan-2-one precisely defines this heterospirocyclic compound’s molecular architecture. The root "undecane" denotes an 11-atom parent chain, while "spiro[5.5]" specifies a quaternary carbon atom connecting two saturated six-membered rings. The prefix "9-oxa-1,4-diaza" indicates oxygen incorporation at position 9 and nitrogen atoms at positions 1 and 4 within the ring system. The suffix "-2-one" designates a carbonyl group at position 2, forming a cyclic amide (lactam). This naming adheres to IUPAC guidelines for polycyclic systems with heteroatoms [1] [9].
Structurally, this scaffold exhibits cis-fusion at the spirocarbon, constraining ring conformations and imparting three-dimensionality critical for molecular recognition. X-ray crystallography studies of closely related analogues (e.g., 1-oxa-4,9-diazaspiro[5.5]undecanes) reveal chair-chair configurations in both rings, with the amide carbonyl adopting an equatorial orientation. This geometry facilitates hydrogen-bonding interactions via the N-H donor (amide) and carbonyl acceptor, while the ethereal oxygen provides a weak H-bond acceptor site. Substituents on nitrogen atoms (N4 or N9) project outward, enabling diverse functionalization strategies [4] [8]. Table 1 summarizes key structural parameters derived from crystallographic analyses.
Table 1: Key Structural Parameters of 9-Oxa-1,4-Diazaspiro[5.5]undecan-2-one and Analogues
Parameter | Value/Range | Measurement Technique | Significance |
---|---|---|---|
Spiro C-C Bond Length | 1.54 - 1.56 Å | X-ray Crystallography | Tetrahedral geometry, limited flexibility |
C2=O Bond Length | 1.22 - 1.24 Å | X-ray Crystallography | Amide character, H-bond acceptor capacity |
N1-C2 Bond Length | 1.33 - 1.35 Å | X-ray Crystallography | Partial double bond, restricted rotation |
Ring Conformation | Chair-Chair | X-ray Crystallography | 3D shape complementarity to biomacromolecules |
Calculated Polar Surface Area | 50-60 Ų | Computational Modeling | Membrane permeability predictor |
Diazaspiro scaffolds emerged prominently in drug discovery during the late 1990s, driven by the need for complex, saturated heterocycles mimicking peptide turn motifs while enhancing metabolic stability. Early work focused on simple diazaspirodecanes as constrained diamines. The integration of oxygen (oxa-diazaspiro) marked a significant evolution, combining the rigidity of spirocycles with the polarity modulation offered by ether linkages. A 2017 review highlighted 1,9-diazaspiro[5.5]undecanes as "privileged heterocycles" for targeting diverse diseases, including obesity, pain, and psychiatric disorders, establishing their versatility [4].
Key milestones include the application of these scaffolds as orexin receptor antagonists (circa 2010) and sigma receptor modulators. The breakthrough came with their strategic incorporation into dual μ-opioid receptor (MOR) agonists / σ1 receptor antagonists, exemplified by derivatives like 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes (2019-2020). Compound 15au demonstrated potent analgesia comparable to oxycodone but with reduced constipation—a landmark validation of the dual pharmacology approach enabled by this spirocyclic core [2] [3]. Concurrently, synthetic methodologies advanced significantly: Early routes relied on stepwise ring closures, while modern strategies leverage multicomponent reactions, intramolecular reductive aminations, or spirocyclizations of bicyclic lactams for efficient, scalable production [4] [9]. Table 2 outlines critical developmental milestones.
Table 2: Historical Milestones in 1,4-/1,9-Diazaspiro[5.5]undecane Scaffold Development
Timeframe | Development | Therapeutic Area | Significance |
---|---|---|---|
Late 1990s | Early diazaspirodecanes as constrained diamines | CNS, Cardiovascular | Demonstrated scaffold feasibility |
Early 2000s | Introduction of ether oxygen (oxa-diazaspiro) | Broad spectrum | Improved polarity and solubility profiles |
2010-2015 | Orexin receptor antagonists (e.g., Patents US20120165331A1) | Insomnia, Addiction | Validated CNS target engagement |
2017 | Recognition as "privileged heterocycles" (Review) | Multiple | Summarized bioactivity and synthetic routes |
2019-2020 | Dual MOR/σ1R ligands (e.g., 15au) | Pain Management | Proof of reduced opioid side effects |
2021 | METTL3 Methyltransferase Inhibitors (e.g., PDB ID:7O09) | Oncology | Epigenetic target application |
The 9-oxa-1,4-diazaspiro[5.5]undecan-2-one scaffold exemplifies the strategic advantage of integrating oxygen and nitrogen heteroatoms within rigid, three-dimensional frameworks. The lactam moiety (N1-C2=O) provides a potent hydrogen-bonding motif crucial for anchoring ligands to binding pockets, as seen in its critical interaction with the METTL3 methyltransferase active site (e.g., PDB ID:7O09) [8]. The ether oxygen enhances solubility and reduces cationic charge density compared to purely nitrogenous spirocycles, improving cell permeability and CNS penetration where required. This balanced polarity profile is evidenced by derivatives achieving oral bioavailability in antimalarial models [6].
Functionally, this scaffold acts as a conformational lock, pre-organizing pharmacophores for optimal target engagement. In dual MOR/σ1R ligands, the spiro core spatially orients the phenethyl (N9) and arylpyridyl (N4) substituents to simultaneously engage both receptors—achieving balanced potency (nanomolar IC₅₀) unattainable with flexible linkers [2] [3]. Similarly, in histone deacetylase (HDAC) inhibitors, replacing flexible linkers with the 1-oxa-4,9-diazaspiro[5.5]undecane unit reduced toxicity while maintaining nanomolar antiplasmodial activity by enforcing proper zinc-binding group orientation [6]. Table 3 highlights key therapeutic applications leveraging these properties.
Table 3: Therapeutic Applications Leveraging the Scaffold’s Physicochemical Properties
Therapeutic Area | Target(s) | Key Structural Features Utilized | Outcome |
---|---|---|---|
Pain Management | μ-Opioid Receptor (MOR) / σ1 Receptor | Spiro core orientation of N4-aryl and N9-phenethyl groups | Balanced dual agonism/antagonism, reduced constipation vs. oxycodone [3] |
Epigenetics (Oncology) | METTL3 Methyltransferase | Lactam H-bonding to Ser511, Asp395; Spiro rigidity | Potent inhibition (IC₅₀ = 5 nM), cellular target engagement [8] |
Antimalarial | Plasmodium falciparum HDAC | Ether oxygen solubility, Lactam Zn²⁺ chelation (indirect) | Nanomolar parasite killing, oral efficacy [6] |
Neuropeptide Modulation | Orexin Receptors | 3D shape complementarity to GPCR binding pocket | High receptor subtype selectivity [9] |
The scaffold’s synthetic versatility further underpins its significance. Nitrogen atoms (N4 and N9) readily undergo alkylation, acylation, or reductive amination, enabling rapid diversification. For example, the METTL3 inhibitor features pyrimidine and pyridine moieties attached via these nitrogens [8]. Concurrently, the lactam nitrogen (N1) participates in hydrogen bonding without requiring derivatization, making it a conserved interaction pharmacophore. This combination of pre-organized topology, balanced physicochemical properties, and diversifiability solidifies 9-oxa-1,4-diazaspiro[5.5]undecan-2-one as a privileged template for addressing complex therapeutic targets.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: